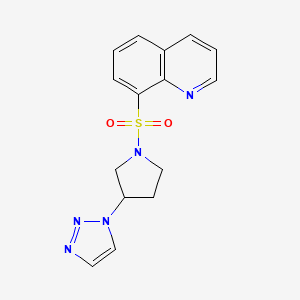

8-((3-(1H-1,2,3-三唑-1-基)吡咯啉-1-基)磺酰)喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“8-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)quinoline” is a chemical compound. It is a derivative of 1H-1,2,3-triazole . Triazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimalarial, and antiviral activities .

Synthesis Analysis

The synthesis of 1H-1,2,3-triazole derivatives can be achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material .

科学研究应用

喹啉衍生物在光学传感和生物应用中的作用

喹啉及其衍生物,包括三唑和吡咯烷基,由于其形成配位键和氢键的能力,在光学传感器的开发中发挥着重要作用,使其成为传感探针的优秀候选者。这些化合物以其多样化的生物和医学应用而闻名,包括用于制造用于传感各种生物和化学试剂的精密材料 (Jindal & Kaur, 2021)。

缓蚀

喹啉衍生物以其防腐性能而闻名。它们能有效防止金属腐蚀,这一特性归因于它们通过配位键与金属表面形成稳定的螯合物的特性。这使得喹啉衍生物在寻求延长金属在腐蚀性环境中的寿命的行业中具有价值 (Verma, Quraishi, & Ebenso, 2020)。

抗疟药理学

喹啉衍生物在抗疟药理学中拥有悠久的历史,展示了多种作用机制,包括干扰核酸复制和葡萄糖代谢。这展示了它们在抗疟治疗中的潜力,特别是在耐药性疟疾菌株中 (Hunsicker, 1969)。

光电材料

与喹啉衍生物相关的功能化喹唑啉和嘧啶在制造新型光电材料中至关重要。它们被纳入 π 扩展共轭体系对于开发用于有机发光二极管 (OLED)、磷光材料和染料敏化太阳能电池的光敏剂的材料具有重要价值,展示了喹啉衍生物在材料科学中的多功能性 (Lipunova et al., 2018)。

生物活性化合物的合成

喹喔啉连接的磺酰胺杂交体,一类与指定化合物密切相关的化合物,表现出广泛的生物活性,包括抗菌、抗真菌和抗炎特性。这些化合物是开发针对各种疾病的新型治疗剂的基础,展示了喹啉衍生物的药物化学应用 (Irfan et al., 2021)。

作用机制

Target of Action

The compound contains a 1,2,3-triazole ring and a quinoline moiety. Compounds containing these structures are known to exhibit a wide range of biological activities. For instance, 1,2,3-triazoles are known to interact with various enzymes and receptors in the body . Quinolines, on the other hand, are known to interact with DNA and have been used in antimalarial drugs .

Mode of Action

Quinolines can intercalate into DNA, disrupting its structure and function .

Biochemical Pathways

Without specific studies on this compound, it’s hard to say which biochemical pathways it might affect. Given the known activities of 1,2,3-triazoles and quinolines, it could potentially affect pathways related to the targets these structures commonly interact with .

Pharmacokinetics

Both 1,2,3-triazoles and quinolines are generally well-absorbed and can cross biological membranes .

属性

IUPAC Name |

8-[3-(triazol-1-yl)pyrrolidin-1-yl]sulfonylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2S/c21-23(22,14-5-1-3-12-4-2-7-16-15(12)14)19-9-6-13(11-19)20-10-8-17-18-20/h1-5,7-8,10,13H,6,9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZSUQBMOAAGGOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=CN=N2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B2702276.png)

![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2702278.png)

![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2702282.png)

![(Z)-2-(4-chlorophenyl)-3-{4-[5-(trifluoromethyl)-2-pyridinyl]phenyl}-2-propenenitrile](/img/structure/B2702287.png)

![3-methyl-N-[2-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethyl]benzamide](/img/structure/B2702288.png)

![(3As,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrole-5-carboxamide](/img/structure/B2702292.png)